molecular formula C11H17BrO B6255061 3-(bromomethyl)adamantan-1-ol CAS No. 27011-61-6

3-(bromomethyl)adamantan-1-ol

Cat. No.: B6255061
CAS No.: 27011-61-6
M. Wt: 245.2
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Description

Overview of Adamantane (B196018) Derivatives in Organic Synthesis and Beyond

The adamantane moiety has become a crucial structural backbone in numerous compounds with a wide range of applications. nih.gov Adamantane derivatives have found use as drugs, in polymeric materials, and as thermally stable lubricants. wikipedia.org In the pharmaceutical industry, adamantane-based compounds have been approved for various indications, including as antiviral and antidiabetic agents, and for the treatment of Alzheimer's and Parkinson's diseases. nih.gov

The synthesis of adamantane derivatives is a rich area of study. mdpi.comacs.org The functionalization of the adamantane cage can be achieved through various methods, including the oxidation of C-H bonds and subsequent reactions. mdpi.comrsc.org The unique stability and reactivity of adamantyl carbocations and radicals make them valuable intermediates in the synthesis of substituted adamantanes. rsc.org

The Distinctive Structural Features of Adamantane and its Functionalized Analogues

The adamantane molecule possesses Td symmetry, with two types of carbon atoms: four equivalent tertiary bridgehead carbons (methine groups) and six equivalent secondary carbons (methylene groups). yale.edursc.org This high symmetry means that monosubstituted adamantanes are achiral. However, introducing different substituents at the bridgehead positions can lead to chiral molecules. wikipedia.org

The rigidity of the adamantane cage is a key feature. wikipedia.orgchempedia.info This rigidity can be beneficial in drug design, providing a stable scaffold for the precise positioning of functional groups to interact with biological targets. nih.gov The lipophilic nature of the adamantane core also plays a significant role in its biological activity and ADME (Absorption, Distribution, Metabolism, or Excretion) properties. nih.gov

Research Scope and Focus on 3-(Bromomethyl)adamantan-1-ol as a Versatile Building Block

This article will now narrow its focus to a specific, bifunctional adamantane derivative: This compound . This compound features two different reactive sites: a hydroxyl group at a bridgehead position (C1) and a bromomethyl group at another bridgehead position (C3). This disubstitution pattern makes it a valuable and versatile building block for the synthesis of more complex adamantane-containing molecules.

The synthesis of such 1,3-disubstituted adamantane derivatives is of significant interest, as they are important intermediates for various applications, including the development of new drugs. google.comgoogle.com The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group allows for a wide range of subsequent chemical transformations, making this compound a key starting material for creating diverse molecular architectures. The synthesis of related diols, such as (3-hydroxyadamantan-1-yl)methanols, has been explored through methods like the nitroxylation of adamantan-1-ylmethanols followed by reduction. researchgate.net

Chemical and Physical Properties of Adamantane and Related Compounds

The following table summarizes some of the key physical and chemical properties of adamantane and its derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Adamantane281-23-2C₁₀H₁₆136.24270 (sublimes) wikipedia.org
1-Adamantanol (B105290)768-95-6C₁₀H₁₆O152.24280-282 orgsyn.org
1-(Bromomethyl)adamantane (B88627)14651-42-4C₁₁H₁₇Br229.1640-45 sigmaaldrich.com
3-(Hydroxymethyl)adamantan-1-ol38584-37-1C₁₁H₁₈O₂182.26Not available
3-Amino-1-adamantanol702-82-9C₁₀H₁₇NO167.25265 (decomposes) sigmaaldrich.com
3,5-Dimethyl-1-adamantanol707-37-9C₁₂H₂₀O180.29Not available
1-Bromo-3-bromomethyl-adamantane1822-25-9C₁₁H₁₆Br₂308.06Not available

Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.govnih.govchemicalbook.comhit2lead.com

Properties

CAS No.

27011-61-6

Molecular Formula

C11H17BrO

Molecular Weight

245.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl Adamantan 1 Ol

Reactions Involving the Bromomethyl Group

The bromomethyl group, being a primary alkyl halide, is the more reactive site for nucleophilic substitution and related transformations. However, its attachment to the bulky adamantane (B196018) core introduces steric hindrance characteristic of neopentyl-type systems, which modifies its expected reactivity.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 pathways)

Nucleophilic substitution at the primary carbon of the bromomethyl group in adamantane derivatives can proceed via S(_N)1 or S(_N)2 mechanisms, with the outcome often depending on the reaction conditions and the nature of the nucleophile.

The S(_N)2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration. For primary alkyl halides, this is typically the favored mechanism. However, the bulky adamantane cage adjacent to the reaction center creates significant steric hindrance, which can impede the approach of the nucleophile and slow down the rate of S(_N)2 reactions.

Conversely, the S(_N)1 mechanism proceeds through a carbocation intermediate. While primary carbocations are generally unstable, the adamantylmethyl carbocation can be stabilized by the cage structure. The reaction rate in an S(_N)1 mechanism is dependent only on the concentration of the substrate. pressbooks.pub The formation of a carbocation intermediate in S(_N)1 reactions means that rearrangements are possible, although in the case of the 1-adamantylmethyl cation, rearrangement is less likely due to the rigid cage structure. Tertiary alkyl halides are more prone to react via an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. pressbooks.pub

Studies on the closely related 1-(bromomethyl)adamantane (B88627) show that it can undergo substitution reactions, and it is a widely used starting material for introducing the 1-adamantylmethyl group. nih.gov The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles tend to favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents favor the S(_N)1 pathway.

Nucleophile/ReagentProduct TypeLikely PathwayReference
Strong Nucleophile (e.g., CN⁻, RS⁻)Adamantylmethyl Nitrile/SulfideS(_N)2 (potentially slow) libretexts.org
Weak Nucleophile (e.g., H₂O, ROH)Adamantylmethyl Alcohol/EtherS(_N)1 (solvolysis) pressbooks.pub
Amine (e.g., RNH₂)N-Adamantylmethyl AmineS(_N)2 nih.gov

Radical-Mediated Functionalization of the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a 1-adamantylmethyl radical. This radical intermediate can then participate in various functionalization reactions. Such radical processes are typically initiated by radical initiators (e.g., AIBN) or photochemically.

Once formed, the adamantylmethyl radical can be trapped by various radical acceptors. For instance, it can react with electron-deficient alkenes in a radical addition process or be reduced by a hydrogen atom donor. While specific studies on the radical-mediated functionalization of the bromomethyl group in 3-(bromomethyl)adamantan-1-ol are not widely reported, the principles of radical chemistry suggest that such transformations are feasible. The reactivity of 1-(bromomethyl)adamantane, which has a bromine atom that can react with copper, indicates its potential for radical reactions. biosynth.com

Elimination Reactions and Formation of Unsaturated Derivatives

Elimination reactions of primary alkyl halides are generally less favorable than substitution reactions and typically require a strong, sterically hindered base to proceed via an E2 mechanism. In the case of this compound, an E2 reaction would involve the abstraction of a proton from the adjacent bridgehead carbon of the adamantane cage.

However, the geometry of the adamantane skeleton is not conducive to the typical anti-periplanar arrangement required for an efficient E2 elimination. Therefore, elimination to form an endocyclic double bond is highly unlikely. A more plausible, though still challenging, elimination pathway would be a β-elimination leading to the formation of an exocyclic double bond, yielding 3-(methylene)adamantan-1-ol. This would require a strong, non-nucleophilic base to minimize competition from S(_N)2 substitution. Generally, tertiary alcohols are prone to elimination under acidic conditions. google.com

Transformations at the Hydroxyl Group

The hydroxyl group of this compound is located at a tertiary bridgehead carbon. This position is sterically congested, which significantly affects its reactivity in reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The direct esterification of tertiary alcohols with carboxylic acids under acidic conditions (Fischer esterification) is often inefficient. google.com The steric hindrance around the hydroxyl group impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. quora.com Furthermore, the acidic conditions can promote the dehydration of the tertiary alcohol to form an alkene. google.com

More effective methods for the esterification of sterically hindered tertiary alcohols like 1-adamantanol (B105290) involve the use of more reactive acylating agents, such as acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base. chemguide.co.uk For instance, tertiary alcohols can be esterified by an acid anhydride with high conversion and selectivity using specific reusable solid catalysts. google.com

Similarly, the formation of ethers from tertiary alcohols (etherification) is also challenging. Acid-catalyzed intermolecular dehydration with another alcohol can lead to the formation of adamantyl alkyl ethers, but this often requires specific catalysts, such as copper-containing compounds, to achieve high yields. researchgate.netsemanticscholar.orgresearchgate.net

Reaction TypeReagentConditionsProductChallenges
EsterificationCarboxylic AcidStrong Acid (H₂SO₄)Adamantyl EsterLow yield, dehydration
EsterificationAcid Anhydride/Acyl ChlorideBase (e.g., Pyridine)Adamantyl EsterMore effective, avoids strong acid
EtherificationAlcohol (R'OH)Acid or Metal CatalystAdamantyl Ether (Ad-O-R')Steric hindrance, requires specific catalysts

Rearrangement Reactions of the Adamantane Cage

The adamantane framework is known for its remarkable stability, yet under certain conditions, particularly those favoring carbocation formation, it can undergo fascinating skeletal rearrangements. These transformations are often driven by the release of ring strain or the formation of more stable carbocationic intermediates.

In the presence of strong acids, the tertiary hydroxyl group of this compound is expected to be protonated, forming a good leaving group (water) and generating a tertiary carbocation at a bridgehead position of the adamantane cage. The formation of the 1-adamantyl cation is a well-established phenomenon in adamantane chemistry.

The subsequent fate of this carbocationic intermediate is multifaceted. One possibility is a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon. wikipedia.org In the context of the adamantane cage, these shifts can lead to the interconversion of different isomers or even to ring-contracted or ring-expanded products. While direct studies on this compound are not prevalent in the literature, the principles of Wagner-Meerwein rearrangements in functionalized adamantanes are well-documented. uni-giessen.dersc.org For instance, acid-catalyzed rearrangements are known to transform strained systems into the more stable diamondoid structure of adamantane. ias.ac.in

Another potential acid-catalyzed transformation involves the neighboring bromomethyl group. The proximity of the carbocation at the 1-position to the bromomethyl group at the 3-position could facilitate intramolecular reactions. However, the rigid geometry of the adamantane cage may impose constraints on such interactions.

The table below summarizes potential acid-catalyzed transformations of this compound and the key mechanistic steps involved.

TransformationReagentsKey IntermediatesPotential Products
Protonation and Water EliminationStrong Acid (e.g., H₂SO₄)Oxonium ion, 1-(3-(bromomethyl)adamantyl) cation1-(3-(bromomethyl)adamantyl) cation
Wagner-Meerwein RearrangementStrong AcidRearranged carbocationsIsomeric adamantane derivatives
Intramolecular Cyclization (less likely)Strong AcidBridged carbocationFused ring systems

The adamantane skeleton can be synthetically manipulated to undergo ring expansion to homoadamantane or contraction to noradamantane. These transformations are often mechanistically intricate, proceeding through carbocationic intermediates and Wagner-Meerwein type rearrangements. rsc.orgresearchgate.net

While methodologies for ring contraction often start from different adamantane precursors, the general principle involves the generation of a carbocation adjacent to a migrating bond. In the case of this compound, acid-catalyzed formation of the bridgehead carbocation could, in principle, initiate a cascade of bond migrations leading to a contracted cage. However, the specific substitution pattern may not be optimal for such a transformation compared to other reported systems.

Conversely, ring expansion reactions often involve the insertion of a carbon atom into the adamantane framework. While not a direct reaction of this compound itself, derivatives of this compound could potentially serve as precursors for such transformations.

The following table outlines the general strategies for ring size modification in adamantanes and their potential (though not directly reported) relevance to this compound.

MethodologyGeneral ApproachPotential Relevance to this compound
Ring Contraction Generation of a carbocation at a non-bridgehead position followed by a 1,2-alkyl shift.Acid-catalyzed rearrangement of the initial bridgehead carbocation to a less stable secondary carbocation would be required, which is energetically unfavorable.
Ring Expansion Tiffeneau-Demjanov type rearrangements or related homologation reactions.The functional groups of this compound could be chemically modified to precursors suitable for ring expansion.

A significant intramolecular reaction that could be anticipated for this compound under basic conditions is the formation of an oxetane ring. Deprotonation of the hydroxyl group would generate an alkoxide, which can then act as an internal nucleophile, displacing the bromide ion via an intramolecular Williamson ether synthesis. This would result in the formation of a strained four-membered ether ring fused to the adamantane cage. The formation of oxetanes through intramolecular cyclization of haloalcohols is a known synthetic strategy. beilstein-journals.orgmagtech.com.cnillinois.edu

Studies of Reaction Intermediates (e.g., Carbocations, Radicals)

The reactivity of this compound is intrinsically linked to the formation and stability of its reaction intermediates.

Carbocations: As discussed, the most readily formed carbocationic intermediate in acidic media is the tertiary bridgehead cation. The stability of the 1-adamantyl cation is well-established and is a cornerstone of adamantane chemistry. acs.org This stability arises from the favorable geometry of the adamantane cage, which minimizes angle strain in the sp²-hybridized carbocation. The reactivity of bridgehead alcohols in adamantane under acidic conditions is a classic example of the generation of these stable carbocations. researchgate.netopenstax.org Solvolysis reactions of adamantyl halides are often used to study the behavior of these intermediates in various solvents. libretexts.orgyoutube.comcureffi.orgresearchgate.net

Neighboring group participation from the bromomethyl substituent is a possibility to consider. wikipedia.orgdalalinstitute.com However, the rigid framework of adamantane may prevent the optimal orbital overlap required for significant anchimeric assistance.

Radicals: While carbocationic chemistry is dominant, radical intermediates of adamantane derivatives are also of interest. Homolytic cleavage of the C-Br bond in the bromomethyl group could be initiated by radical initiators or photolysis, leading to the formation of a primary radical. This radical could then undergo various reactions, such as hydrogen abstraction or addition to unsaturated systems. The study of radical reactions in adamantane systems has provided insights into the factors governing their stability and reactivity.

The following table summarizes the key reaction intermediates that could be generated from this compound and the conditions under which they might form.

IntermediateConditions for FormationPotential Subsequent Reactions
1-(3-(bromomethyl)adamantyl) cation Strong acidic mediaWagner-Meerwein rearrangement, reaction with nucleophiles
3-(hydroxymethyl)adamantyl-1-oxide Basic mediaIntramolecular Williamson ether synthesis to form an oxetane
3-(hydroxymethyl)adamantyl-1-methyl radical Radical initiators (e.g., AIBN), UV lightHydrogen abstraction, addition to π-systems, dimerization

Advanced Derivatization Strategies and Functionalization of 3 Bromomethyl Adamantan 1 Ol

Introduction of Diverse Heteroatom-Containing Functional Groups

The primary bromomethyl group in 3-(bromomethyl)adamantan-1-ol is an excellent electrophilic site for nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism. masterorganicchemistry.com This reactivity allows for the straightforward introduction of a wide variety of functional groups containing heteroatoms such as nitrogen, oxygen, and sulfur.

Nitrogen-Containing Groups: The bromine atom can be readily displaced by various nitrogen nucleophiles. Reaction with primary or secondary amines yields the corresponding secondary or tertiary aminomethyl adamantane (B196018) derivatives. A particularly useful transformation is the reaction with sodium azide to form an azidomethyl intermediate, which can then be efficiently reduced to the primary amine, 3-(aminomethyl)adamantan-1-ol. This amino alcohol is a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-based structures.

Oxygen-Containing Groups: Oxygen nucleophiles can be used to form ethers and esters. The Williamson ether synthesis, involving the reaction of an alkoxide with the bromomethyl group, provides a classic route to ethers. masterorganicchemistry.com Similarly, reaction with carboxylate salts (e.g., sodium acetate) followed by hydrolysis yields 3-(hydroxymethyl)adamantan-1-ol, a 1,3-diol. Direct esterification can also be achieved by reacting with a carboxylic acid salt. nih.gov

Sulfur-Containing Groups: Sulfur-based nucleophiles, which are typically potent, react efficiently to form thioethers and related compounds. For instance, reaction with a thiol in the presence of a base yields a thioether. Another common strategy involves reaction with thiourea followed by hydrolysis to produce the corresponding thiol, 3-(mercaptomethyl)adamantan-1-ol.

The table below summarizes some of the key transformations for introducing heteroatom-containing functional groups.

HeteroatomNucleophile/ReagentResulting Functional GroupProduct Class
NitrogenAmmonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH)-CH₂-NH₂ / -CH₂-NHR / -CH₂-NR₂Amino adamantanes
NitrogenSodium Azide (NaN₃) then Reduction (e.g., H₂/Pd, LiAlH₄)-CH₂-N₃ → -CH₂-NH₂Azido/Amino adamantanes
OxygenAlkoxide (RO⁻)-CH₂-ORAdamantyl ethers
OxygenCarboxylate (RCOO⁻)-CH₂-O-C(=O)RAdamantyl esters
SulfurThiolate (RS⁻)-CH₂-SRAdamantyl thioethers
SulfurThiourea ((NH₂)₂CS) then Hydrolysis-CH₂-SHAdamantyl thiols

Multi-Site Functionalization for Complex Molecular Architectures

The presence of two chemically distinct functional groups—a primary bromide and a tertiary alcohol—allows for selective and sequential reactions to build complex molecules. The differential reactivity of these sites is key to these strategies. The bromomethyl group is susceptible to nucleophilic substitution, while the tertiary alcohol can undergo reactions such as esterification, etherification (after deprotonation), or oxidation under specific conditions.

A typical strategy involves a two-step process:

Modification of the Bromomethyl Group: The more reactive bromomethyl group is typically addressed first. A nucleophilic substitution reaction, as described in section 4.1, is performed to introduce a new functional group (e.g., an amine, ether, or thioether).

Modification of the Hydroxyl Group: The resulting adamantanol derivative can then be functionalized at the hydroxyl position. For example, the alcohol can be converted into an ester by reaction with an acyl chloride or carboxylic anhydride. Alternatively, deprotonation with a strong base like sodium hydride generates a tertiary alkoxide, which can act as a nucleophile in a subsequent Williamson ether synthesis to form a tertiary ether. masterorganicchemistry.com

This orthogonal reactivity enables the synthesis of 1,3-heterodifunctionalized adamantane derivatives. For instance, reaction with sodium azide followed by esterification of the hydroxyl group with acryloyl chloride would yield 3-(azidomethyl)adamantan-1-yl acrylate. This product contains two different reactive handles—an azide and an acrylate—which can be used for subsequent "click" chemistry and polymerization reactions, respectively.

Stereoselective and Enantioselective Derivatization Approaches

While this compound is an achiral molecule, its derivatization can lead to the formation of chiral centers, making stereoselective synthesis a relevant consideration for accessing enantiomerically pure compounds. nih.govrsc.org The effect of chirality can be significant in biological applications, as stereoisomers may exhibit different binding profiles and activities. rsc.org

Approaches to achieve stereoselectivity include:

Use of Chiral Reagents: A straightforward method is to react one of the functional groups with an enantiomerically pure reagent. For example, esterification of the tertiary alcohol with a chiral carboxylic acid (e.g., (S)-ibuprofen) would produce a mixture of diastereomers. These diastereomers possess different physical properties and can often be separated by chromatography or crystallization.

Enzymatic Resolutions: Enzymes can be used for the kinetic resolution of racemic intermediates derived from the starting material. For instance, if the bromomethyl group is converted to a hydroxymethyl group to form 3-(hydroxymethyl)adamantan-1-ol, a lipase could be used to selectively acylate one of the enantiomers of a derivative, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Catalysis: A chiral catalyst can be employed to introduce stereochemistry. For example, if the hydroxymethyl group were oxidized to an aldehyde, a subsequent asymmetric allylation or reduction using a chiral catalyst could generate a stereocenter on the side chain with high enantiomeric excess. While not a direct derivatization of the starting material, this illustrates a potential pathway to chiral derivatives. Research into the Charette enantioselective cyclopropanation of adamantane-derived allylic alcohols highlights the applicability of such advanced methods to adamantane systems. arkat-usa.org

Synthesis of Polyfunctional Adamantane-Based Scaffolds

The derivatization strategies discussed above convert this compound into a variety of polyfunctional scaffolds. Due to its inherent rigidity and defined three-dimensional geometry, the adamantane cage is an ideal core for orienting functional groups in space, a property that is highly sought after in drug design and supramolecular chemistry. nih.govresearchgate.net

The 1,3-disubstituted derivatives synthesized from this compound serve as versatile platforms for further elaboration. The newly introduced functional groups act as anchor points for attaching other molecular fragments, such as pharmacophores, peptides, linkers, or polymer chains. thieme-connect.com

For example:

3-(Aminomethyl)adamantan-1-ol: This amino-alcohol scaffold can be incorporated into peptidomimetics or used as a starting point for building multivalent ligands for biological targets.

3-(Hydroxymethyl)adamantan-1-ol: This diol can be used as a monomer in polyester or polyurethane synthesis, imparting the rigidity and lipophilicity of the adamantane core to the resulting polymer.

3-(Mercaptomethyl)adamantan-1-ol: The thiol group can be used for conjugation to biomolecules or for anchoring the scaffold to gold surfaces in materials science applications.

The table below outlines the potential of various difunctional scaffolds derived from this compound.

Scaffold NameFunctional GroupsPotential Applications
3-(Aminomethyl)adamantan-1-olPrimary Amine, Tertiary AlcoholPeptidomimetics, building block for multivalent ligands, catalyst ligands.
3-(Hydroxymethyl)adamantan-1-olPrimary Alcohol, Tertiary AlcoholMonomer for polyesters/polyurethanes, rigid diol spacer.
(3-Hydroxyadamantan-1-yl)methyl acetateEster, Tertiary AlcoholPro-drug design, intermediate for further functionalization.
3-(Mercaptomethyl)adamantan-1-olThiol, Tertiary AlcoholBioconjugation, self-assembled monolayers on gold surfaces.
3-(Azidomethyl)adamantan-1-olAzide, Tertiary Alcohol"Click" chemistry reactions, synthesis of triazole-linked conjugates.

By leveraging these advanced derivatization strategies, this compound can be transformed into a vast library of complex and highly functionalized molecules, underscoring its importance as a versatile intermediate in modern chemistry.

Applications of 3 Bromomethyl Adamantan 1 Ol in Contemporary Chemical Research

Polymer Chemistry and Materials Science

The incorporation of the bulky and thermally stable adamantane (B196018) cage into polymer backbones or as pendant groups can significantly enhance the physical and chemical properties of the resulting materials. epa.gov 3-(Bromomethyl)adamantan-1-ol serves as a key bifunctional building block in this context, offering two reactive sites—the hydroxyl group and the bromomethyl group—for polymerization and modification reactions.

The dual functionality of this compound allows for its use in the synthesis of various monomers. The hydroxyl group can undergo esterification or etherification reactions, while the bromomethyl group is susceptible to nucleophilic substitution. These reactions pave the way for creating a diverse range of adamantane-containing monomers suitable for different polymerization techniques. For instance, reactions of this compound can lead to the formation of diols, diamines, or dicarboxylic acids, which are essential precursors for condensation polymers like polyesters, polyamides, and polyimides. rsc.org

The integration of the adamantane moiety into polymers often leads to materials with superior thermal stability, higher glass transition temperatures (Tg), enhanced mechanical strength, and improved solubility. epa.gov Bromo derivatives of adamantane are widely utilized in the production of heat and chemically resistant polymers. google.com For example, polyimides derived from adamantane-containing diamines exhibit exceptionally high glass transition temperatures, ranging from 285–440 °C, along with excellent optical transparency. rsc.org The rigid and bulky nature of the adamantane cage restricts segmental motion within the polymer chains, contributing to these desirable properties.

Table 1: Properties of Adamantane-Containing Polymers

Polymer TypeAdamantane MonomerKey PropertiesPotential Applications
Polyimides1,3-Bis(4-aminophenyl)adamantaneHigh Tg (285–440 °C), excellent optical transparency (>80% at 400 nm), good thermal and mechanical properties. rsc.orgOptical and optoelectronic devices. rsc.org
PolyaramidsAdamantane-based diaminesHigh stiffness, high Tg, improved solubility. epa.govHigh-performance fibers and films.
Poly(ether ether ketones)Pendent adamantane groupsLarge increase in Tg and thermal properties. epa.govHigh-temperature engineering plastics.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govorientjchem.org The adamantane cage, with its potential for multifunctionalization, serves as an excellent core or building block for the synthesis of dendrimers. nih.gov this compound can be utilized in the construction of dendritic structures through divergent or convergent synthetic strategies. orientjchem.org These adamantane-based dendrimers can act as hosts for guest molecules, finding applications in drug delivery and catalysis. orientjchem.orgnih.gov Furthermore, the self-assembly of adamantane derivatives can lead to the formation of various nanostructures, such as vesicles and nanoparticles, which are of interest for surface recognition and targeted drug delivery. nih.govmdpi.com

Adamantane-containing materials have shown promise in the field of optoelectronics. Theoretical studies have suggested that doping adamantane with alkali metals can lead to materials with significant first hyperpolarizability, a key property for nonlinear optical (NLO) materials. researchgate.net Specifically, sodium-doped adamantane has been predicted to possess a large first hyperpolarizability and deep-ultraviolet transparency, which are crucial for practical NLO applications. researchgate.net The incorporation of adamantane units into polymer backbones, such as in polyimides, can result in materials with excellent optical transparency, making them suitable for various optical and optoelectronic applications. rsc.org The rigid adamantane scaffold helps in creating a stable and well-defined structure, which is beneficial for achieving desired optoelectronic properties. tue.nl

Supramolecular Chemistry and Host-Guest Systems

The unique size and shape of the adamantane cage make it an ideal guest molecule in host-guest chemistry. nih.gov This principle is widely exploited in the design of complex supramolecular assemblies.

While adamantane itself is an excellent guest, its derivatives can also be used to construct host molecules. The rigid adamantane scaffold can pre-organize a macrocyclic receptor for binding specific guest molecules. nih.gov The hydroxyl and bromomethyl groups of this compound can be chemically modified to introduce binding sites, such as hydrogen bond donors or acceptors, or charged groups. This allows for the design of adamantane-based host molecules capable of selective molecular recognition. A prominent example of adamantane's role in host-guest chemistry is its strong interaction with cyclodextrins and cucurbit[n]urils. mdpi.comnih.gov The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming stable inclusion complexes with high association constants. mdpi.com This strong and specific interaction is a cornerstone for building self-assembled systems for various applications, including drug delivery and sensing. researchgate.netnih.govmdpi.com

Table 2: Host-Guest Interactions of Adamantane Derivatives

Host MoleculeGuest MoietyAssociation Constant (Ka)Key Features and Applications
β-CyclodextrinAdamantane10³–10⁵ M⁻¹ mdpi.comStable 1:1 inclusion complexes; used in drug delivery, sensing, and self-assembly. mdpi.comresearchgate.net
Cucurbit rsc.orguril (CB rsc.org)Adamantane~10¹⁰ M⁻¹ nih.govVery high affinity; directs hierarchical assembly of DNA nanostructures, responsive enzymatic actuation. nih.gov

Assembly of Supramolecular Architectures and Self-Aggregating Systems

The rigid, polycyclic structure of the adamantane cage is a powerful motif in supramolecular chemistry, driving the formation of ordered assemblies through non-covalent interactions. The lipophilic nature of the adamantane core promotes aggregation in aqueous environments and facilitates van der Waals interactions, acting as a "sticky node" for self-assembly. nih.govacs.org This inherent property is exploited in the design of self-aggregating systems where adamantane derivatives form well-defined supramolecular structures.

The functional groups on this compound serve as versatile anchor points to introduce moieties that can further direct the assembly process. For instance, adamantane-based amphiphiles have been synthesized to study their self-associative properties. tandfonline.com These molecules can form higher-order aggregated species in various solvent systems. tandfonline.com The process of lipophilic aggregation using adamantanes is a widely used property in both medicinal and materials chemistry. acs.org While traditionally installed via covalent bonds, recent research has explored the non-covalent installation of adamantane units to impart their properties to other molecules without altering their intrinsic characteristics. acs.org

Functionalization of the adamantane core can lead to functional building blocks (FBBs) capable of forming predetermined, organized configurations through self-assembly. aps.org For example, a novel adamantanyl-functionalized phthalimide (B116566) scaffold was synthesized, demonstrating the use of the adamantane substituent as a driving force for supramolecular interactions with macrocycles. mdpi.com X-ray crystallography of this scaffold revealed that the adamantane moiety is oriented in a way that makes it sterically free for host-guest interactions, a key principle in building complex supramolecular systems. mdpi.com

Table 1: Examples of Adamantane-Based Self-Assembling Systems

Adamantane System Driving Interaction(s) Resulting Architecture Reference
Adamantane-based Amphiphiles Hydrophobic effects, Amide H-bonding Higher-order aggregates tandfonline.com
Adamantanecarboxylic Acids Lipophilic aggregation, Hydrogen bonds Supramolecular tapes, grids, zigzags acs.org
Adamantanyl-Phthalimide Host-guest interactions Inclusion complexes mdpi.com
Functionalized Diamondoids Intermolecular bonding (e.g., B-N) Crystalline superstructures aps.org

Synthesis of Adamantane-Containing Ion Receptors and Macrocycles

The adamantane scaffold's rigidity and well-defined tetrahedral geometry make it an excellent building block for constructing macrocycles and ion receptors. researchgate.net Its incorporation into a macrocyclic framework can pre-organize the structure for specific guest binding. The synthesis of such molecules often utilizes functionalized adamantanes, like this compound, as starting points to introduce the necessary linking groups.

Research has demonstrated the synthesis of novel, well-defined, tower-shaped 1,3,5-trisubstituted adamantanes that incorporate a macrocyclic trilactam ring system. acs.org This highlights the utility of the adamantane core in creating complex, three-dimensional host molecules. Another study reports the synthesis of an adamantane-based macrocycle by combining adamantane building blocks with π-donor dimethoxy-benzene units. nih.govnih.gov This macrocycle could be further oxidized to a keto-adamantane-based macrocycle, which was then used to form a charge-transfer (CT) cocrystal with an acceptor molecule. nih.govnih.govresearchgate.net This demonstrates the potential for creating functional materials with specific recognition and responsive properties. nih.govnih.govresearchgate.net

The adamantane cage has been shown to be a versatile backbone in the construction of various cation and anion receptors. rsc.org Its rigid structure helps to minimize the loss of conformational entropy upon binding, which is a favorable characteristic for strong receptors. Coordination polymers have also been prepared using a rigid 1,3-bis(1,2,4-triazol-1-yl)adamantane ligand, which forms rare 18- and 30-membered metallocycles with silver ions, creating a two-dimensional layered structure. researchgate.net

Medicinal Chemistry Research as a Molecular Scaffold

The adamantane moiety is a privileged scaffold in medicinal chemistry, widely used to improve the pharmacological properties of bioactive molecules. researchgate.netmdpi.com Its unique combination of a rigid, three-dimensional structure and high lipophilicity makes it an ideal candidate for modulating drug characteristics. rsc.orgresearchgate.net The incorporation of an adamantane cage can enhance a drug's metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, thereby increasing its plasma half-life. researchgate.netnih.gov Furthermore, its lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. rsc.orgnih.gov this compound provides two distinct reactive sites, the bromomethyl and hydroxyl groups, allowing for its versatile incorporation as a rigid scaffold into a wide array of potential therapeutic agents.

Design Principles for Adamantane-Containing Ligands and Probes

The design of ligands and probes based on the adamantane scaffold leverages its distinct structural features. The rigidity of the adamantane cage reduces the number of possible conformations a molecule can adopt, which can lead to higher binding affinity and selectivity for a biological target. nih.gov This steric hindrance can be crucial for orienting a molecule within a binding site. nih.gov

Key design principles include:

Steric Bulk and Rigidity : The adamantane group provides significant steric bulk, which can be quantified by parameters like the Tolman cone angle in phosphine (B1218219) ligands for catalysis. sinocompound.com This bulk can enhance catalytic activity and is a key factor in designing ligands for specific receptors, as it helps to define the molecule's shape and minimize non-productive binding orientations. nih.govsinocompound.com

Defined Geometry : The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantanes allows for the construction of highly ordered, three-dimensional architectures, including multivalent ligands with precisely directed functional groups. researchgate.netresearchgate.net

Ligand-Based Modeling : Pharmacophore models are often used in the design process. For instance, a model for sigma-2 (σ2) receptor binders identified a hydrophobic region as a key feature, for which the adamantane cage serves as an excellent bioisostere. nih.gov

Application of Rigid Cage Structures in Molecular Scaffold Design

The use of rigid molecular scaffolds is a fundamental strategy in rational drug design and chemical biology. mdpi.com Rigid structures like adamantane offer a stable and predictable framework upon which functional groups can be precisely positioned. researchgate.netresearchgate.net This approach contrasts with flexible linkers, where conformational uncertainty can complicate the understanding of structure-activity relationships. The adamantane cage, as the parent diamondoid, provides a robust, stress-free, and synthetically accessible core for these designs. rsc.orgwikipedia.org

The application of such rigid scaffolds is diverse. They are used to:

Construct Multivalent Systems : The defined geometry of adamantane allows it to serve as a hub for the tetrahedral presentation of bioactive peptides or other ligands, which can lead to enhanced binding avidity to biological targets. researchgate.net

Develop Carrier Systems : Adamantane's unique properties make it a suitable scaffold for drug delivery systems, where it can be used as a building block for dendrimers or as an anchor in supramolecular assemblies like liposomes. mdpi.comnih.govpensoft.net

Create Shape-Persistent Macrocycles and Cages : The rigidity of the adamantane unit is essential in the synthesis of cage-like receptors and other complex host molecules designed for specific molecular recognition tasks. nih.gov

Facilitate Structural Biology : In a novel application, rigid protein cages have been engineered to act as imaging scaffolds, enabling high-resolution cryo-electron microscopy (cryo-EM) of small proteins that are otherwise difficult to visualize. biorxiv.org This principle of using a larger, rigid assembly to stabilize a smaller target is directly analogous to the use of adamantane as a scaffold in molecular design. biorxiv.orgnih.gov

Synthesis of Conformationally Restricted Peptidomimetics and Analogues

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility. A key strategy to overcome these limitations is the design of peptidomimetics, where the peptide backbone is modified or constrained to lock it into a bioactive conformation. The rigid adamantane scaffold is an excellent tool for this purpose.

By incorporating the adamantane cage into a peptide sequence, researchers can create conformationally restricted analogues. nih.gov This rigidity can lead to increased receptor subtype selectivity and enhanced in vivo stability. nih.gov A specific example is the synthesis of a lactam-based peptidomimetic for the Phe7-Phe8 region of substance P. nih.gov In this work, a dipeptide building block was synthesized that embedded a proposed receptor-bound conformation into a rigid bicyclic ring skeleton, demonstrating a powerful strategy for constraining peptide structures. nih.gov The adamantane scaffold itself can be used to create multipresentation systems for bioactive peptides, using its defined geometry to control the spatial arrangement of the peptide chains. researchgate.net

Development of Adamantane-Based Scaffolds for Protein Interaction Studies

Understanding and modulating protein-protein interactions (PPIs) is a major goal in modern drug discovery. Adamantane-based scaffolds provide a unique platform for developing tools and ligands for these studies. The adamantane moiety can serve as a rigid core to present functional groups in a specific spatial orientation, mimicking the secondary structure elements often found at PPI interfaces.

The inherent ability of adamantane to participate in host-guest chemistry is central to its application in protein interaction studies. mdpi.com Adamantane derivatives can act as "guests" for host molecules like cyclodextrins or as anchors for displaying ligands on surfaces, such as liposomes, to study interactions with membrane receptors. mdpi.comnih.gov This allows for the investigation of specific protein interactions with membrane-bound targets in a controlled manner. nih.gov

Furthermore, novel adamantane-based compounds have been designed and synthesized to target specific receptors, such as the sigma-2 (σ2) receptor, which is implicated in cancer. nih.gov Molecular docking and dynamics simulations have shown that these adamantane-based ligands can interact with the receptor in a manner comparable to known reference compounds, validating adamantane as a viable scaffold for designing new receptor-targeting probes and potential therapeutics. nih.gov The functional handles on a molecule like this compound would allow it to be conjugated to other moieties for creating imaging agents or for delivering a cytotoxic payload to a target protein. nih.gov

Catalysis and Ligand Design

The unique structural properties of the adamantane cage, such as its rigidity and three-dimensional structure, make it an attractive scaffold for the development of catalysts and ligands. However, a thorough review of scientific literature indicates that this compound has not been a focal point of research in these areas. The combination of a primary bromoalkyl group and a tertiary alcohol on the adamantane framework theoretically offers versatile synthetic handles for catalyst and ligand development, yet its potential remains largely untapped in published research.

There are no available scientific reports detailing the use of this compound for the preparation of adamantane-supported catalysts. The functional groups of this compound, a hydroxyl group and a bromomethyl group, could potentially serve as anchor points for immobilizing catalytically active metal centers or organocatalytic moieties. For instance, the hydroxyl group could be used for esterification or etherification to link to a support, while the bromomethyl group could undergo nucleophilic substitution to introduce a catalytic site. Nevertheless, a comprehensive search of chemical databases and research literature did not yield any studies that have implemented this approach with this compound.

Similarly, the application of this compound in the design of adamantane-derived ligands for coordination chemistry is not documented in the available scientific literature. The two different functional groups could allow for the synthesis of unique bidentate or monodentate ligands with specific steric and electronic properties conferred by the adamantane backbone. The bromomethyl group is a common precursor for introducing phosphine, amine, or thiol donor groups, which are fundamental in coordination chemistry. The hydroxyl group could also act as a coordinating group or be modified to prevent coordination, thereby influencing the ligand's denticity and the resulting metal complex's geometry. Despite these possibilities, no research has been found that describes the synthesis and characterization of coordination complexes with ligands derived from this compound.

Theoretical and Computational Studies on 3 Bromomethyl Adamantan 1 Ol and Its Derivatives

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules like 3-(bromomethyl)adamantan-1-ol. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic behavior.

For adamantane (B196018) derivatives, DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. researchgate.net For this compound, the adamantane cage is expected to retain its characteristic strain-free cyclohexane (B81311) chair conformations. nih.gov The C-C bond lengths within the cage are typically around 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5 degrees. wikipedia.org

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov In this compound, the electronegative bromine and oxygen atoms are expected to influence the electronic landscape significantly. The lone pairs on these atoms would likely contribute to the HOMO, making these regions susceptible to electrophilic attack. The LUMO is often associated with antibonding orbitals, and in this case, the C-Br bond would be a likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the area around the hydroxyl group's oxygen atom would exhibit a negative electrostatic potential, while the hydrogen of the hydroxyl group and the region around the bromomethyl group would show a positive potential.

Table 1: Calculated Electronic Properties of a Representative Adamantane Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D
Note: These are representative values for a substituted adamantane and may vary for this compound. The data is illustrative of typical computational outputs.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While the adamantane cage itself is rigid, the substituents at the bridgehead positions can exhibit conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior in different environments. nih.gov

In a solvent environment, MD simulations can also shed light on the solvation dynamics and the formation of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. The behavior of the molecule at the interface of different phases, such as in a biological membrane, can also be simulated, providing valuable information for drug design and materials science applications. mdpi.com

The rigidity of the adamantane scaffold is a key feature, and MD simulations can quantify this by analyzing the root-mean-square deviation (RMSD) of the cage atoms over the simulation time. nih.gov The results of such simulations are crucial for understanding how the molecule might interact with a biological target or assemble into a larger structure.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.com Adamantane derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for various enzymes and receptors. nih.gov

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a specific biological target. The adamantane cage often provides a good anchor for binding in hydrophobic pockets of proteins, while the functional groups, in this case, the hydroxyl and bromomethyl groups, can form specific interactions such as hydrogen bonds or halogen bonds. mdpi.com

A typical docking study involves preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. biointerfaceresearch.com The results are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results for an Adamantane Derivative with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesTYR 183, SER 170, LEU 217
Types of InteractionsHydrogen Bonds, Hydrophobic Interactions
Note: This data is illustrative and based on docking studies of other adamantane derivatives with various protein targets. The actual values for this compound would depend on the specific target protein. mdpi.com

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. ucsb.edu For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or reactions at the hydroxyl group, computational methods can elucidate the step-by-step pathway of the transformation.

The search for a transition state involves finding a first-order saddle point on the potential energy surface, which represents the highest energy point along the reaction coordinate. ucsb.edu Various algorithms are available in computational chemistry software to locate these transition states. Once found, the structure of the transition state can provide valuable information about the geometry of the reacting molecules at the point of highest energy.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and the products. fossee.in The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of the reaction. These computational studies are invaluable for understanding the reactivity of this compound and for designing new synthetic routes to its derivatives. For instance, understanding the transition state for a substitution reaction can help in choosing the appropriate nucleophile or solvent to facilitate the reaction.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(bromomethyl)adamantan-1-ol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

While specific experimental data for this compound is not widely published, the expected NMR characteristics can be inferred from closely related and well-documented adamantane (B196018) derivatives. For instance, in the ¹³C NMR spectra of (3-hydroxyadamantan-1-yl)methanols, the quaternary carbon atom attached to the hydroxyl group typically resonates in the range of δC 68–69 ppm, while the hydroxymethyl carbon (CH₂OH) signal is observed around δC 70–71 ppm. researchgate.net The ¹H NMR spectra of these related diols show the hydroxyl protons resonating between δ 4.18–4.32 ppm. researchgate.net

For this compound, the following spectral features would be anticipated:

¹H NMR: The spectrum would exhibit characteristic signals for the protons of the adamantane cage, the methylene (B1212753) protons of the bromomethyl group, and the hydroxyl proton. The protons on the adamantane skeleton would appear as a series of broad multiplets in the upfield region. The methylene protons adjacent to the bromine atom would likely appear as a singlet or a closely coupled system, shifted downfield due to the deshielding effect of the halogen. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The spectrum would show distinct signals for each carbon atom in the asymmetric adamantane cage. The carbon of the bromomethyl group would be significantly shifted downfield. The carbon atom bearing the hydroxyl group would also exhibit a characteristic downfield shift.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) would be employed to establish the coupling relationships between adjacent protons in the adamantane framework. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH1.5 - 2.5 (multiplets)30 - 50
Adamantane CH₂1.5 - 2.5 (multiplets)30 - 50
C-OH-65 - 75
CH₂Br3.2 - 3.6 (singlet)35 - 45
OHVariable (broad singlet)-

Note: The predicted values are estimates based on data for similar adamantane structures and are subject to variation based on experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₇BrO), the calculated monoisotopic mass is approximately 244.0463 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that would be utilized. Under EI, the molecule would be expected to fragment in a characteristic manner. The fragmentation of the adamantane cage is a well-known process, and the loss of the bromomethyl group or the bromine atom would likely be observed. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with the two isotopes ⁷⁹Br and ⁸¹Br having a near 1:1 natural abundance.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) Interpretation
[M]⁺244.05Molecular Ion
[M+2]⁺246.05Isotopic peak due to ⁸¹Br
[M-H₂O]⁺226.04Loss of water
[M-Br]⁺165.13Loss of bromine radical
[C₁₀H₁₅]⁺135.12Adamantyl cation

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 1-(bromomethyl)adamantane (B88627), has been determined. nih.gov This structure reveals that the adamantane moiety consists of three fused cyclohexane (B81311) rings in a classic chair conformation, with C-C-C bond angles varying between 108.35° and 110.27°. nih.gov The crystal packing in 1-(bromomethyl)adamantane is stabilized by weak van der Waals interactions. nih.gov

For this compound, a similar adamantane core structure is expected. The key structural parameters to be determined by XRD would be the C-Br and C-O bond lengths, the orientation of the bromomethyl and hydroxyl substituents on the adamantane cage, and the intermolecular interactions, which would likely involve hydrogen bonding due to the presence of the hydroxyl group.

Table 3: Representative Crystallographic Data for the Related Compound 1-(Bromomethyl)adamantane

Parameter Value Reference
Chemical FormulaC₁₁H₁₇Br nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/m nih.gov
a (Å)10.7250 (3) nih.gov
b (Å)7.0066 (3) nih.gov
c (Å)13.4479 (4) nih.gov
β (°)101.801 (3) nih.gov
Volume (ų)989.19 (6) nih.gov

This data for 1-(bromomethyl)adamantane provides a model for the expected crystallographic parameters of the adamantane framework in this compound.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity by separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis and purification of this compound. A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be effective. The addition of a small amount of acid, such as formic acid, might be necessary to improve peak shape. A UV detector would be suitable for detection if the compound or its impurities have a chromophore, or an evaporative light scattering detector (ELSD) or a mass spectrometer could be used as a universal detector.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. For adamantane derivatives, GC is a common analytical method. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be dissolved in a suitable solvent and injected into the chromatograph, where it would be vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule.

Table 4: Illustrative Chromatographic Conditions for the Analysis of Adamantane Derivatives

Technique Parameter Illustrative Condition
HPLC ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm or ELSD/MS
GC ColumnCapillary column (e.g., DB-5 or equivalent)
Carrier GasHelium or Hydrogen
Temperature Programe.g., 100°C hold 2 min, ramp to 250°C at 10°C/min
DetectorFlame Ionization Detector (FID)

These conditions are general and would require optimization for the specific analysis of this compound.

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)adamantan-1-ol, and how can reaction conditions be optimized?

The compound is synthesized via hydroxylation reactions or nucleophilic substitutions involving adamantane derivatives. For example:

  • Hydroxylation : Using 1-(1-adamantyl)ethanamine hydrochloride with H₂O-CBrCl₃ in the presence of W(CO)₆ activated by pyridine, yielding regioselective hydroxylation .
  • Nucleophilic substitution : Reacting adamantanol derivatives with brominated reagents (e.g., bromotrichloromethane) under catalytic conditions (e.g., manganese complexes) .
  • Optimization : Continuous flow reactors or advanced purification techniques (e.g., recrystallization in isooctane) improve yield and purity. Reaction parameters like temperature (e.g., cooling to 0°C) and stoichiometry must be tightly controlled .

Q. What are the key chemical reactions and functional group transformations involving this compound?

The bromomethyl group enables diverse transformations:

  • Nucleophilic substitution : Reactions with amines, thiols, or alkoxides yield derivatives like 3-(aminomethyl)- or 3-(methoxymethyl)-adamantan-1-ol .
  • Oxidation/Reduction : The hydroxyl group can be oxidized to ketones or reduced to alkanes, depending on conditions (e.g., KMnO₄ for oxidation, LiAlH₄ for reduction) .
  • Derivatization : Used as a precursor for urea or acetamide derivatives with potential bioactivity .

Q. What physicochemical properties and stability data are critical for handling this compound in the lab?

Key properties include:

  • Molecular formula : C₁₁H₁₇BrO (based on adamantane backbone modifications) .
  • Solubility : Slightly soluble in chloroform and methanol; hydrochloride salts enhance stability .
  • Stability : Stable under recommended storage (dry, inert atmosphere), but incompatible with strong oxidizers. Decomposition under heat may release HBr .

Advanced Research Questions

Q. How do reaction mechanisms differ when using heterogeneous vs. homogeneous catalysts in adamantane functionalization?

  • Heterogeneous catalysts (e.g., ion-exchange resins): Improve regioselectivity in adamantylation reactions, minimizing side products. Ideal for large-scale synthesis .
  • Homogeneous catalysts (e.g., W(CO)₆ or Mn complexes): Enable precise control over reaction kinetics but require post-reaction separation. For example, W(CO)₆ facilitates hydroxylation via radical intermediates .

Q. How can researchers resolve contradictory data regarding the stability and decomposition pathways of this compound?

  • Thermal analysis : Conduct TGA/DSC to identify decomposition temperatures and byproducts (e.g., HBr release above 200°C) .
  • Compatibility testing : Screen with common solvents/reagents (e.g., DMSO, NaOH) to rule out incompatibilities .
  • Long-term stability studies : Monitor purity via HPLC under varying humidity/temperature conditions .

Q. What advanced structural characterization techniques are recommended for verifying adamantane derivatives?

  • X-ray crystallography : Resolves adamantane cage geometry and substituent positions .
  • Multinuclear NMR : ¹H/¹³C NMR distinguishes bromomethyl (δ ~3.5 ppm) and hydroxyl (δ ~1.5 ppm) groups .
  • HRMS/ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., [M+H⁺] at m/z 259.14 for C₁₁H₁₇BrO) .

Q. What toxicological profiles and safety protocols are essential for handling this compound?

  • GHS hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H302, H315, H319, H335) .
  • Safety measures : Use PPE (nitrile gloves, P95 respirators), fume hoods, and avoid dust formation. Emergency protocols include rinsing eyes with water for 15+ minutes .

Q. How can catalytic systems be tailored to improve selectivity in adamantane-based drug precursor synthesis?

  • Ligand design : Bulky ligands (e.g., phosphines) enhance steric control during substitution reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) stabilize carbocation intermediates .

Q. What in vitro/in vivo models are suitable for evaluating the biological activity of adamantane derivatives?

  • Antiviral assays : Test against influenza A (H1N1) or SARS-CoV-2 using plaque reduction assays .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. What analytical workflows ensure reproducibility in quantifying reaction intermediates and byproducts?

  • HPLC-DAD : Monitors reaction progress with C18 columns and UV detection (λ = 254 nm) .
  • GC-MS : Identifies volatile byproducts (e.g., brominated alkanes) .
  • In situ FTIR : Tracks functional group transformations (e.g., OH stretch at 3200–3600 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.